![molecular formula C15H11F3N2 B14854202 1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine](/img/structure/B14854202.png)
1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and biological properties of the molecules it is part of .
Vorbereitungsmethoden
The synthesis of 1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine typically involves multiple steps. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine can be compared with other similar compounds that contain the trifluoromethyl group, such as:
Trifluoromethane (H-CF3): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C-CF3): Another trifluoromethyl compound with applications in refrigeration and as a solvent.
Hexafluoroacetone (F3C-CO-CF3): A trifluoromethyl compound used in organic synthesis and as a reagent.
The uniqueness of this compound lies in its indole structure, which imparts specific chemical and biological properties that are distinct from other trifluoromethyl compounds .
Eigenschaften
Molekularformel |
C15H11F3N2 |
---|---|
Molekulargewicht |
276.26 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)phenyl]indol-5-amine |
InChI |
InChI=1S/C15H11F3N2/c16-15(17,18)12-3-1-2-4-14(12)20-8-7-10-9-11(19)5-6-13(10)20/h1-9H,19H2 |
InChI-Schlüssel |
MPZPEZAUUNRZME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC3=C2C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.